molecular formula C10H14N2O2S B1301072 N,N-Dimethylindoline-5-Sulfonamide CAS No. 99169-99-0

N,N-Dimethylindoline-5-Sulfonamide

Cat. No. B1301072
CAS RN: 99169-99-0
M. Wt: 226.3 g/mol
InChI Key: RTBHIQIVIFMZDZ-UHFFFAOYSA-N
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Description

N,N-Dimethylindoline-5-Sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their inhibitory effects on various enzymes. Although the provided papers do not directly discuss N,N-Dimethylindoline-5-Sulfonamide, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the characteristics of N,N-Dimethylindoline-5-Sulfonamide.

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. Paper describes the electrochemical and chemical synthesis of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine. The electrochemical synthesis involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, yielding N,N-diarylsulfonyl derivatives with a 55-76% yield. The chemical synthesis, on the other hand, is carried out in water at pH 2.0 and produces N-arylsulfonyl-3-arylsulfonyl derivatives with a 75-85% yield. These methods could potentially be adapted for the synthesis of N,N-Dimethylindoline-5-Sulfonamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is typically characterized using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H-NMR), and carbon-13 nuclear magnetic resonance (13C-NMR). Paper details the structural characterization of a series of new sulfonamides using these techniques, along with elemental analysis. These methods would be applicable for analyzing the molecular structure of N,N-Dimethylindoline-5-Sulfonamide to confirm its identity and purity.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. While the papers provided do not discuss specific reactions of N,N-Dimethylindoline-5-Sulfonamide, the reactivity of sulfonamides in general can be inferred. For instance, sulfonamides can react with alkyl or aralkyl halides in the presence of a solvent like N,N-dimethylformamide (DMF) and an activator such as lithium hydride (LiH), as described in paper . This type of reaction could be relevant for further functionalization of N,N-Dimethylindoline-5-Sulfonamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are crucial for their potential applications. Paper evaluates the inhibitory effects of synthesized sulfonamides on acetylcholinesterase and their antioxidant activity using DPPH assay. One of the derivatives showed significant acetylcholinesterase inhibitory activity, suggesting that similar sulfonamide compounds, including N,N-Dimethylindoline-5-Sulfonamide, could have therapeutic potential. The physical properties such as solubility, melting point, and stability can be determined experimentally and are essential for the development of pharmaceutical agents.

Scientific Research Applications

Sulfonamide Compounds in Medicine and Therapy

Sulfonamide compounds, including N,N-Dimethylindoline-5-Sulfonamide, are significant in the realm of synthetic bacteriostatic antibiotics. Originally used as the primary therapy against bacterial infections before the advent of penicillin, sulfonamides have found applications beyond antibacterial use. They serve as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases such as cancer, glaucoma, and Alzheimer’s. Their utility spans across antiviral, anticancer, and as components in drugs for Alzheimer’s disease, showcasing their versatility and enduring importance in medicinal chemistry (Gulcin & Taslimi, 2018).

Environmental Impact and Human Health

The presence of sulfonamides in the environment, largely from agricultural activities, poses a potential hazard to human health. These compounds can alter microbial populations, potentially leading to antibiotic resistance, which is a global health concern. This underscores the need for careful management and reduction of sulfonamide pollution to safeguard public health (Baran et al., 2011).

Analytical Methods and Detection

Capillary electrophoresis (CE) has emerged as a novel trend in the analysis of sulfonamides, offering a method for detecting these compounds in various matrices, including pharmaceuticals and biological fluids. This advancement is crucial for ensuring the quality of sulfonamide-containing medications and for understanding their behavior in different environments (Hoff & Kist, 2009).

Sulfonamides in Drug Development

The research and development of sulfonamide-based drugs continue to be a hot topic in medicinal chemistry. With over 150 FDA-approved sulfur (SVI)-based drugs, the exploration of sulfonyl or sulfonamides analogues for a wide range of therapeutic applications remains a priority. This highlights the ongoing need for novel, less toxic, and more effective sulfonamide-containing drugs to combat various diseases (Zhao et al., 2018).

Safety And Hazards

The safety data sheet for sulfonamides suggests that they may cause skin corrosion/irritation and serious eye damage/eye irritation . They may also cause specific target organ toxicity, affecting the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling sulfonamides .

Future Directions

Recent research has focused on synthesizing new sulfonamide-based indole derivatives and studying their antimicrobial actions . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds . This research area is expected to continue to grow and evolve .

properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-12(2)15(13,14)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBHIQIVIFMZDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371146
Record name N,N-Dimethylindoline-5-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethylindoline-5-Sulfonamide

CAS RN

99169-99-0
Record name N,N-Dimethylindoline-5-Sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethylindoline-5-sulfonamide
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